[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound with the molecular formula C15H22BrNO2S This compound is characterized by the presence of a brominated aromatic ring, a sulfonyl group, and a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl derivative.
Amination: The final step involves the reaction of the sulfonyl derivative with cyclohexylmethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- [(5-Bromo-2,4-dimethylphenyl)sulfonyl]methylamine
Uniqueness
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylmethylamine is unique due to the presence of the cyclohexylmethylamine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-N,2,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-9-12(2)15(10-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYRLGSOKQINTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C2CCCCC2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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